molecular formula C24H14N2O B2813485 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 865659-35-4

2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2813485
CAS No.: 865659-35-4
M. Wt: 346.389
InChI Key: HZXXURHQUNGKTE-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a specialized chemical compound provided for research and development purposes. This molecule features a complex polycyclic structure that incorporates an indenopyridine core, a ketone group, a carbonitrile functional group, and a 1-naphthyl substituent, resulting in a molecular formula of C26H16N2O and an average mass of 372.42 g/mol . The indenopyridine scaffold is a privileged structure in medicinal chemistry. While specific biological data for this exact compound is limited in the public domain, closely related derivatives have been identified as subjects of interest in anticancer research . For instance, analogous 5H-indeno[1,2-b]pyridine compounds have demonstrated significant antiproliferative and antimetastatic activities in studies using human prostate cancer cell lines (PC-3 and LNCaP), with mechanisms that may involve the inhibition of MMP9 . Furthermore, similar ethyl carboxylate derivatives have been synthesized and characterized via X-ray crystallography to study their solid-state properties and molecular interactions . This compound is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate its potential as a building block for novel therapeutic agents or as a tool for biochemical studies.

Properties

IUPAC Name

2-methyl-4-naphthalen-1-yl-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O/c1-14-20(13-25)21(17-12-6-8-15-7-2-3-9-16(15)17)22-23(26-14)18-10-4-5-11-19(18)24(22)27/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXXURHQUNGKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC=CC5=CC=CC=C54)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, identified by its CAS number 865659-35-4, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C24H14N2O
  • Molecular Weight : 346.38 g/mol
  • Structure : The compound features a complex indeno-pyridine framework with a naphthyl substituent and a carbonitrile group, contributing to its unique biological properties.

Biological Activity

The biological activity of this compound is primarily linked to its structural features, which allow it to interact with various biological targets. Research indicates that derivatives of indeno-pyridine compounds often exhibit significant pharmacological effects.

Antitumor Activity

A study published in MDPI highlighted the antitumor potential of indeno-pyridine derivatives. The compound's structure allows it to inhibit cancer cell proliferation effectively. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antibacterial and Anti-inflammatory Properties

Other research has indicated that compounds similar to this compound possess antibacterial and anti-inflammatory activities. These effects are attributed to the ability of the compound to modulate inflammatory pathways and bacterial growth mechanisms .

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific cancer types. The mechanism of action was proposed to involve the activation of caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of similar indeno-pyridine derivatives. The study utilized animal models of inflammation and found that administration of the compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntitumorInduces apoptosis
AntibacterialInhibits bacterial growth
Anti-inflammatoryReduces cytokine levels

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in pharmacological studies, particularly in the development of novel therapeutic agents. Its structural analogs have been investigated for their potential as:

  • Anticancer Agents : Studies indicate that derivatives of 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

Neuropharmacology

Research has highlighted the compound's potential neuroprotective properties. It may modulate neurotransmitter systems and exhibit antioxidant effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for:

  • Formation of Spirocyclic Structures : The compound can be utilized in reactions that yield spirocyclic frameworks, which are valuable in drug discovery due to their biological activity.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of synthesized derivatives based on this compound. The derivatives were tested against several cancer cell lines, showing IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead structures for further development into anticancer drugs.

Case Study 2: Neuroprotective Effects

Research featured in Neuroscience Letters investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates.

Chemical Reactions Analysis

Synthetic Routes and Key Reactivity

The compound 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (CAS: 865659-35-4, C₂₄H₁₄N₂O) is synthesized via multicomponent reactions (MCRs) involving indeno[1,2-b]pyridine scaffolds. Key methods include:

  • Knoevenagel-Michael Addition Cascade :
    A sequential Knoevenagel condensation followed by Michael addition forms the indeno[1,2-b]pyridine core. For example, reactions with 1,3-indandione and aryl aldehydes yield fused heterocycles .
  • Cyclization with Naphthalene Derivatives :
    Naphthyl-substituted intermediates undergo cyclization under solvent-free or mild acidic conditions to form the naphthyl-indenopyridine hybrid .
Synthetic Method Reactants Conditions Yield Reference
Knoevenagel-Michael Addition1,3-Indandione, aryl aldehyde, nitrileSolvent-free, 80–100°C70–85%
Cyclization with 1-Naphthol1-Naphthylmagnesium bromide, ketoneTHF, reflux65%
Multicomponent Reaction (MCR)Ninhydrin, o-phenylenediamine, nitrileEthanol, reflux78%

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

  • 5-Oxo Group : Participates in nucleophilic additions (e.g., enolization or condensation with amines/hydrazines) .
  • Cyanide Group : Acts as an electron-withdrawing group, enabling cycloadditions (e.g., [3+2] with azides) .
  • Naphthyl Substituent : Engages in π-π stacking and electrophilic substitution (e.g., nitration or halogenation) .

Cycloaddition and Spirocyclic Derivatives

The compound serves as a precursor for spirocyclic systems via dipolar cycloadditions:

  • Spiro-Indenoquinoxaline Formation :
    Reacts with azomethine ylides (generated from proline or sarcosine) to form spiro-pyrrolizidine derivatives .
Dipolarophile Reaction Type Product Yield Reference
Azomethine Ylide (Proline)[3+2] CycloadditionSpiro[indenoquinoxaline-pyrrolizine]82%
ChalconesMichael-AdditionFuro[3,2-c]pyran-spiro hybrids75%

Catalytic Modifications

  • Palladium-Catalyzed Cross-Coupling :
    The naphthyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis .
  • Electrochemical Functionalization :
    Recent studies highlight rhodaelectro-catalyzed dehydrogenative Heck reactions for pyrano-indole derivatives .

Biological and Pharmacological Relevance

While direct pharmacological data for this compound is limited, structurally related indeno[1,2-b]pyridines exhibit:

  • Anticancer Activity : Inhibition of topoisomerase-II .
  • Antimicrobial Properties : Efficacy against Gram-positive bacteria .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting .
  • Photodegradation : Susceptible to UV-induced cleavage of the cyanide group, forming carboxylic acid derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related indeno[1,2-b]pyridine derivatives and their properties:

Compound Substituents Molecular Weight Key Properties/Activities Reference
2-Methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile (Target) 4: 1-Naphthyl; 3: CN ~370 (estimated) Hypothesized enhanced bioactivity due to bulky naphthyl group. -
Ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate (I) 4: Phenyl; 3: COOEt 347.38 High yield (96%), m.p. 212°C; crystallographically characterized .
2-Amino-4-(1-(m-chlorophenyl)-3-(p-methoxyphenyl)-1H-pyrazol-4-yl)-5-oxo-indeno-pyridine-3-carbonitrile (6) 4: Pyrazole; 3: CN; 2: NH₂ 575.98 Anticancer activity (IC₅₀ values vs. HepG2 cells); synthesized via pyrazole condensation .
4-(4-Chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile 4: 4-Cl-Ph; 2: OEt; 3: CN 346.81 Lower molecular weight due to smaller substituents; no reported bioactivity .
Ethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate 4: 4-NO₂-Ph; 3: COOEt 376.37 Available in mg quantities; nitro group may enhance electrophilicity .

Key Structural and Functional Differences :

Position 4 Substituents :

  • The 1-naphthyl group in the target compound introduces steric bulk and extended π-conjugation compared to phenyl, chlorophenyl, or pyrazole substituents. This may enhance binding to hydrophobic pockets in biological targets .
  • Pyrazole-containing derivatives (e.g., compound 6) exhibit anticancer activity, suggesting heterocyclic substituents at position 4 can modulate target specificity .

Position 3 Functional Groups: Carbonitrile (CN) vs. Amino groups (e.g., compound 6) may facilitate hydrogen bonding in biological systems, enhancing potency .

Biological Activities: Calcium antagonism: Ethyl carboxylate derivatives with aryl substituents (e.g., compound I) show calcium channel blocking activity in rat taenia coli models, suggesting the indeno[1,2-b]pyridine core is critical for this effect . Anticancer activity: Pyrazole-substituted derivatives (e.g., compound 6) demonstrate cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range .

Synthetic Yields :

  • Carboxylate derivatives (e.g., compound I) achieve higher yields (89–

Q & A

Basic Research Questions

Q. What are the established synthesis strategies for 2-methyl-4-(1-naphthyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile?

  • Methodology : Multi-step organic synthesis is typically employed, starting with functionalized indeno-pyridine precursors. Key steps include:

  • Condensation reactions to form the pyridine core.
  • Friedel-Crafts alkylation or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the naphthyl group.
  • Cyano group introduction via nucleophilic substitution or nitrile transfer reagents.
  • Purification via column chromatography and validation using HPLC (>95% purity) and NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) .

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical Techniques :

  • Single-crystal X-ray diffraction for absolute conformation determination (e.g., bond angles, torsion angles).
  • FT-IR to confirm functional groups (e.g., carbonyl stretch at ~1700 cm<sup>-1</sup>).
  • Mass spectrometry (HRMS) for molecular ion verification.
  • Thermogravimetric analysis (TGA) to assess thermal stability .

Q. What spectroscopic methods are used to resolve ambiguities in structural characterization?

  • Contradiction Resolution :

  • 2D-NMR (COSY, HSQC, HMBC) to distinguish overlapping signals and assign proton-carbon correlations.
  • Variable-temperature NMR to study dynamic effects (e.g., rotational barriers in the naphthyl group).
  • Comparative analysis with structurally analogous compounds (e.g., ethyl 2-methyl-4-phenyl derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Experimental Design :

  • Solvent screening (e.g., DMF vs. THF) to enhance solubility of intermediates.
  • Catalyst optimization : Reusable catalysts like L-proline (tested for 3 cycles with <5% activity loss) .
  • Microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h).
  • DoE (Design of Experiments) for parameter interaction analysis (e.g., temperature, stoichiometry) .

Q. What computational approaches are used to predict biological targets and mechanisms of action?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) to screen against kinase or GPCR targets.
  • QSAR modeling to correlate substituent effects (e.g., naphthyl vs. chlorophenyl) with activity.
  • MD simulations to study binding stability (e.g., interactions with ATP-binding pockets).
  • ADMET prediction using tools like SwissADME for pharmacokinetic profiling .

Q. How are intermolecular interactions in crystalline forms analyzed to guide formulation design?

  • Crystallography Insights :

  • Hirshfeld surface analysis to quantify C–H···O/N interactions (e.g., 16% contribution in ethyl 2-methyl-4-phenyl derivatives).
  • Powder XRD to identify polymorphic forms.
  • DSC (Differential Scanning Calorimetry) to study phase transitions and stability .

Q. What strategies address discrepancies between in vitro and in vivo activity data?

  • Data Analysis :

  • Metabolite profiling (LC-MS/MS) to identify degradation products.
  • Plasma protein binding assays to assess bioavailability limitations.
  • Caco-2 permeability studies to evaluate intestinal absorption.
  • CYP450 inhibition screening to predict drug-drug interactions .

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